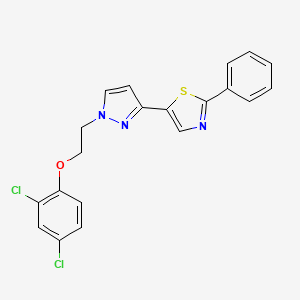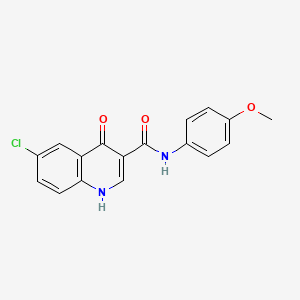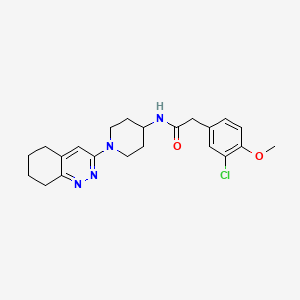![molecular formula C8H7BrN2 B2706173 4-Bromo-7-methylpyrazolo[1,5-a]pyridine CAS No. 1427364-72-4](/img/structure/B2706173.png)
4-Bromo-7-methylpyrazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-methylpyrazolo[1,5-a]pyridine is a chemical compound with the molecular formula C8H7BrN2. It has a molecular weight of 211.06 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for 4-Bromo-7-methylpyrazolo[1,5-a]pyridine is 1S/C8H7BrN2/c1-6-2-3-7(9)8-4-5-10-11(6)8/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Antitumor Scaffold
Pyrazolo[1,5-a]pyrimidine derivatives, which include 4-Bromo-7-methylpyrazolo[1,5-a]pyridine, are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have been used as an antitumor scaffold, which means they can serve as a core structure in the development of anticancer drugs .
Enzymatic Inhibitory Activity
These compounds have also shown potential in enzymatic inhibitory activity . This means they could be used to inhibit the activity of certain enzymes, which could be beneficial in the treatment of various diseases where these enzymes play a crucial role .
Material Science Applications
Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science due to their significant photophysical properties . This suggests that 4-Bromo-7-methylpyrazolo[1,5-a]pyridine could potentially be used in the development of new materials with unique properties .
Fluorophores
Research has shown that Pyrazolo[1,5-a]pyrimidines-based compounds can be used as fluorophores . Fluorophores are molecules that can absorb light at a specific wavelength and then re-emit light at a longer wavelength. They are used in a variety of applications, including biological imaging and sensing .
Photobleaching Performance
These compounds have shown very good photobleaching performance . Photobleaching is the process where a fluorophore permanently loses its ability to fluoresce due to photon-induced chemical damage and covalent modification. This property could be useful in various applications, including fluorescence microscopy and fluorescence spectroscopy .
Drug Discovery
The great synthetic versatility of Pyrazolo[1,5-a]pyrimidine derivatives permits structural modifications throughout its periphery . This makes them a privileged scaffold for combinatorial library design and drug discovery .
Mecanismo De Acción
Target of Action
The primary targets of 4-Bromo-7-methylpyrazolo[1,5-a]pyridine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
The mode of action of 4-Bromo-7-methylpyrazolo[1,5-a]pyridine As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromo-7-methylpyrazolo[1,5-a]pyridine These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 4-Bromo-7-methylpyrazolo[1,5-a]pyridine’s action are currently unknown. As research progresses, we will gain a better understanding of the effects of this compound at the molecular and cellular level .
Propiedades
IUPAC Name |
4-bromo-7-methylpyrazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-7(9)8-4-5-10-11(6)8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISAPLGFPNNAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=NN12)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2706091.png)

![N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2706097.png)
![(5-Methyl-1,2-oxazol-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2706099.png)
![7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide](/img/structure/B2706101.png)


![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2706105.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-methyloxalamide](/img/structure/B2706106.png)



![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2706113.png)